molecular formula C12H14N2S B11953924 3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione CAS No. 13157-25-0

3',4'-Dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2-thione

Cat. No.: B11953924
CAS No.: 13157-25-0
M. Wt: 218.32 g/mol
InChI Key: LDLQRBJVEXZKAW-UHFFFAOYSA-N
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Description

3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione is a heterocyclic compound characterized by a spiro linkage between an imidazolidine ring and a naphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of naphthalene derivatives with imidazolidine precursors in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters such as temperature, pressure, and catalyst concentration can enhance the yield and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazolidine derivatives .

Scientific Research Applications

3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby affecting cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2,5-dione
  • Spiro[indoline-3,2’-thiazolidine]-2,4’-diones
  • Imidazolidin-2,4-dione derivatives

Uniqueness

3’,4’-Dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-2-thione is unique due to its spiro linkage, which imparts distinct chemical and physical properties.

Properties

CAS No.

13157-25-0

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

spiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-2'-thione

InChI

InChI=1S/C12H14N2S/c15-11-13-8-12(14-11)7-3-5-9-4-1-2-6-10(9)12/h1-2,4,6H,3,5,7-8H2,(H2,13,14,15)

InChI Key

LDLQRBJVEXZKAW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C3(C1)CNC(=S)N3

Origin of Product

United States

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